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Compound of Interest

Compound Name: 1-Methyl-6-nitro-1H-indole

Cat. No.: B1599623

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-6-nitro-1H-
indole

Foreword: A Predictive Approach to a Novel
Scaffold

For researchers, scientists, and drug development professionals, the indole nucleus represents
a "privileged scaffold"—a molecular framework that consistently yields biologically active
compounds. The introduction of a methyl group at the N1 position and a nitro group at the C6
position, creating 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0), generates a molecule of
significant interest for synthetic and medicinal chemistry. It holds potential as a key
intermediate for more complex therapeutic agents, particularly in the realms of antimicrobial
and anticancer research.[1]

However, a comprehensive review of the scientific literature reveals that while this compound is
cataloged, its specific, experimentally-determined physicochemical data are not widely
published. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior
Application Scientist, my objective is not merely to list data but to provide a robust, theoretical
framework for understanding this molecule. By leveraging established principles and drawing
parallels with closely related structural analogs, we can construct a highly accurate predictive
profile of 1-Methyl-6-nitro-1H-indole. This document will detail the expected physicochemical
properties, outline the gold-standard experimental protocols for their validation, and explain the

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1599623?utm_src=pdf-interest
https://www.benchchem.com/product/b1599623?utm_src=pdf-body
https://www.benchchem.com/product/b1599623?utm_src=pdf-body
https://www.benchchem.com/product/b1599623?utm_src=pdf-body
https://axispharm.com/solubility-test/
https://www.benchchem.com/product/b1599623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

scientific rationale behind each analytical choice, thereby serving as a practical and

authoritative resource for its synthesis, characterization, and application.

Core Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical and biological

systems. The following table summarizes the core identity and predicted physicochemical

characteristics of 1-Methyl-6-nitro-1H-indole.

Property Value | Predicted Value Source | Rationale

Molecular Formula CoHsN20:2 [2]

Molecular Weight 176.17 g/mol [2]

CAS Number 99459-48-0 [2]
Predicted based on analogs

Appearance Yellow to Brown Solid like 1-methyl-5-nitro-1H-indole.
[3]
Predicted. Based on 6-Nitro-
1H-indole (137-143 °C).[4] The
N-methylation is expected to

Melting Point 135-145°C have a minor effect on the
melting point compared to the
strong crystal lattice forces
from the nitro-indole structure.
Predicted. Based on the LogP
of 6-Nitro-1H-indole (1.87)[4]
and the typical ~+0.5 increase

LogP (o/w) ~2.1-25 from N-methylation. This value
suggests moderate lipophilicity
and potential for good
membrane permeability.

. Commercially available
Purity >97%

standard.[2]
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Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for the unambiguous assignment of
spectroscopic signals, particularly in NMR. The IUPAC numbering for the 1-Methyl-6-nitro-1H-
indole scaffold is presented below.

Fig. 1. IUPAC Atom Numbering for 1-Methyl-6-nitro-1H-indole

Predictive Spectroscopic Profile

Spectroscopy is the cornerstone of molecular characterization. The following sections detail the
predicted spectral data for 1-Methyl-6-nitro-1H-indole, providing a benchmark for
experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen
framework of a molecule.

Causality of Chemical Shifts: The predicted chemical shifts (8) are based on the parent 1-
methyl-indole structure, perturbed by the strong electron-withdrawing effects of the nitro group
(-NOz2) at the C6 position. This group significantly deshields (moves downfield) the protons and
carbons in its proximity, particularly C5, C7, and C6 itself. The N-methyl group is expected to
appear as a sharp singlet around 3.8 ppm.

Predicted *H NMR Data (500 MHz, DMSO-des, TMS at 0.00 ppm)
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Proton
(Position)

Predicted o
(ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

-CHs (N1)

~3.85

s (singlet)

N-alkyl group,
typical chemical
shift.

H3

~6.60

d (doublet)

J3,2=3.1

Coupled to H2.
Slightly
deshielded by
indole

aromaticity.

H2

~7.40

d (doublet)

J2,3=3.1

Coupled to H3.
More deshielded
than H3 due to
proximity to the

nitrogen atom.

H5

~7.80

dd (doublet of
doublets)

Js,4=8.8, J5,7 =
2.0

Ortho-coupled to
H4 and meta-
coupled to H7.
Deshielded by

the adjacent nitro

group.

H4

~7.95

d (doublet)

Ja,s = 8.8

Ortho-coupled to
H5.

H7

~8.25

d (doublet)

J7,5=2.0

Meta-coupled to
H5. Strongly
deshielded by

the adjacent nitro

group.

Predicted 3C NMR Data (125 MHz, DMSO-ds)
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Carbon (Position) Predicted & (ppm) Rationale
-CHs (N1) ~33.0 Typical N-methyl carbon shift.
Shielded carbon of the pyrrole
C3 ~102.5 _
ring.
Deshielded by the adjacent
Cc7 ~108.0 _
nitro group.
Deshielded by the adjacent
C5 ~116.5 ]
nitro group.
Standard indole benzene ring
C4 ~119.5
carbon.
Deshielded carbon of the
Cc2 ~129.0 pyrrole ring, adjacent to
nitrogen.
C7a ~130.0 Bridgehead carbon.
Bridgehead carbon,
C3a ~138.0 .
deshielded.
Carbon directly attached to the
C6 ~143.0 electron-withdrawing nitro

group, strongly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their
characteristic vibrational frequencies. The spectrum is predicted to be dominated by signals
from the aromatic rings and the nitro group.

Predicted Key IR Absorption Bands (KBr Pellet)
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
~ 3100 - 3000 Medium C-H Stretch Aromatic C-H
~ 2950 - 2850 Medium C-H Stretch Methyl (-CHs)
~ 1610, 1580, 1470 Medium-Strong C=C Stretch Aromatic Ring
N-O Asymmetric )
~ 1520 - 1490 Very Strong Nitro (-NO2)[5]
Stretch
N-O Symmetric )
~ 1350 - 1320 Very Strong Nitro (-NO2)[5]
Stretch
C-H Bend (out-of- )
~ 880 - 800 Strong Substituted Benzene

plane)

The two intense peaks for the nitro group's N-O stretching are the most diagnostic features in
the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-Methyl-6-nitro-1H-indole, Electron lonization (El) would be a standard
method.

e Molecular lon (M*e): The most critical piece of information is the molecular ion peak. The
exact mass is 176.0586 g/mol , and a high-resolution mass spectrometer should detect a
peak at m/z = 176.059. The nominal mass peak will be at m/z = 176.

o Key Fragmentation: A characteristic fragmentation pattern for nitroaromatics involves the
loss of NO2 (m/z 46) and NO (m/z 30).

o [M - NOz]*: A significant peak is expected at m/z = 130 (176 - 46), corresponding to the 1-
methyl-indole radical cation.

o [M - 0O - NOJ*: Another possible fragmentation pathway could lead to a peak at m/z = 130.
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Solubility and Lipophilicity

Solubility is a critical parameter in drug development, influencing everything from bioassay
reliability to in vivo absorption.[1]

e Agqueous Solubility: The molecule is predicted to have low aqueous solubility. While the nitro
group adds polarity, the fused aromatic indole ring and the N-methyl group are significantly
lipophilic.

e Organic Solubility: It is expected to be soluble in common polar aprotic organic solvents such
as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderately soluble in
solvents like Chloroform, Dichloromethane, and Ethyl Acetate.[3]

 Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of ~2.1-2.5
indicates a favorable balance for passive diffusion across biological membranes, a desirable
trait for many drug candidates.

Standardized Experimental Protocols

The trustworthiness of any characterization rests on robust and reproducible experimental
design.[6] The following protocols represent standard methodologies for validating the
predicted physicochemical properties.

Physicochemical Characterization Workflow

Synthesized Compound Purity Assessment Structural Elucidation Property Determination .
—
Ql-Methyl—G—nitro-lH-indole) (TLC, Melting Point) (NMR, MS, IR) (Solubility, LogP) Characterized Molecule

Click to download full resolution via product page

Fig. 2: General Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick, reliable indication of a compound's purity. A
sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas
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impurities lead to a depressed and broadened melting range.

Sample Preparation: Place a small amount of finely powdered, dry 1-Methyl-6-nitro-1H-
indole onto a clean, dry surface.[7]

Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a 1-
2 mm column of the sample is packed at the sealed end.[8]

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital
melting point apparatus.

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an
approximate melting temperature. Allow the apparatus to cool.

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the
approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (Tz2). The melting range is Tz -
T2.[9]

Validation: Repeat the measurement at least twice to ensure reproducibility.

Protocol: Thermodynamic Aqueous Solubility (Shake-
Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic

solubility, representing the true equilibrium solubility of a compound in a given medium. This is

essential for preclinical and formulation studies.[10]

Sample Preparation: Add an excess amount of solid 1-Methyl-6-nitro-1H-indole to a series
of vials containing relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline, pH 1.2
simulated gastric fluid). Ensure enough solid is present that some remains undissolved at the
end of the experiment.

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature
(e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[11]
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Phase Separation: After equilibration, allow the vials to stand until the excess solid has
settled. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are
transferred, centrifuge the aliquot at high speed or filter it through a 0.22 um syringe filter.

Quantification: Prepare a series of standard solutions of the compound in a suitable organic
solvent (e.g., DMSO).

Analysis: Analyze both the filtered supernatant and the standard solutions using a validated
analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the
dissolved compound in the supernatant.

Reporting: Report the solubility in units of pg/mL or uM.

Protocol: NMR Spectrum Acquisition (*H and *3*C)

Rationale: NMR provides the most detailed structural information. The choice of solvent is

critical; DMSO-de is often selected for its ability to dissolve a wide range of organic compounds

and its high boiling point.[12]

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve
the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-de).[13]

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly
into a 5 mm NMR tube to remove any particulate matter.[13]

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on
the deuterium signal of the solvent and perform shimming to optimize the magnetic field
homogeneity.[13]

'H NMR Acquisition:

o Pulse Program: Use a standard single-pulse acquisition.

o Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 13 ppm).

o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: 1-5 seconds.
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o Number of Scans: 8 to 16 scans for a sample of this concentration.

e 13C NMR Acquisition:
o Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').[13]
o Spectral Width: Set to cover the expected range (e.g., 0 to 180 ppm).

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired data. Calibrate the chemical shift axis using the residual solvent peak (DMSO at o
2.50 for *H) or an internal standard like TMS.[6]

Stability, Storage, and Safety

 Stability: Nitroaromatic compounds can be sensitive to light. While specific data is
unavailable, it is prudent to assume the compound is light-sensitive and may degrade under
strong UV exposure.

o Storage: Based on vendor recommendations for similar compounds, 1-Methyl-6-nitro-1H-
indole should be stored at room temperature in a tightly sealed container, protected from
light and moisture.[2][3]

o Safety and Handling: No specific safety data sheet (SDS) is widely available for this exact
compound. However, based on the known hazards of related nitroindoles and other
nitroaromatics, the following precautions are mandated:

o Hazard Class: Likely to be classified as harmful if swallowed, and a skin and eye irritant.

o Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety
goggles, a lab coat, and chemical-resistant gloves.

o Handling: Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
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1-Methyl-6-nitro-1H-indole stands as a molecule with considerable synthetic potential, yet its
fundamental physicochemical properties are not extensively documented in public databases.
This technical guide bridges that gap by providing a comprehensive, predictive profile
grounded in established chemical principles and data from close structural analogs. The
detailed spectroscopic predictions, solubility profile, and standardized experimental protocols
herein offer researchers a robust framework to confidently synthesize, characterize, and utilize
this valuable indole derivative. The self-validating nature of the described protocols ensures
that as this compound is explored further, the experimental data generated can be
benchmarked against a scientifically sound theoretical foundation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Solubility Test | AxisPharm [axispharm.com]

. vibrantpharma.com [vibrantpharma.com]

. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
. 6-Nitro-1H-indole | CAS#:4769-96-4 | Chemsrc [chemsrc.com]

. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

. pubsapp.acs.org [pubsapp.acs.org]

. medpharmal2.com [medpharmal2.com]

. byjus.com [byjus.com]

°
(o] [00] ~ » ol EEN w N =

. pennwest.edu [pennwest.edu]

e 10. lup.lub.lu.se [lup.lub.lu.se]

e 11. Aqueous Solubility Assay - Enamine [enamine.net]
e 12. hmdb.ca [hmdb.ca]

e 13. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Physicochemical characteristics of 1-Methyl-6-nitro-1H-
indole]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1599623?utm_src=pdf-body
https://www.benchchem.com/product/b1599623?utm_src=pdf-custom-synthesis
https://axispharm.com/solubility-test/
https://vibrantpharma.com/product/1-methyl-6-nitro-1h-indole/
https://m.chemicalbook.com/ProductChemicalPropertiesCB1207231_EN.htm
https://www.chemsrc.com/en/cas/4769-96-4_329611.html
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://pubsapp.acs.org/paragonplus/submission/acs_nmr_guidelines.pdf
https://medpharma12.com/index.php/2025/04/15/organic-chemistry-practical-bp-208p/
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://enamine.net/biology/services/admet-and-pharmacokinetics/aqueous-solubility-assay
https://hmdb.ca/spectra/nmr_one_d/2060
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_H_and_C_NMR_Analysis_of_5_Chloro_Indole_Derivatives.pdf
https://www.benchchem.com/product/b1599623#physicochemical-characteristics-of-1-methyl-6-nitro-1h-indole
https://www.benchchem.com/product/b1599623#physicochemical-characteristics-of-1-methyl-6-nitro-1h-indole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1599623#physicochemical-characteristics-of-1-
methyl-6-nitro-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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